molecular formula C8H8ClNOS B3051658 N-(3-chlorophenyl)-2-sulfanylacetamide CAS No. 35331-31-8

N-(3-chlorophenyl)-2-sulfanylacetamide

Cat. No.: B3051658
CAS No.: 35331-31-8
M. Wt: 201.67 g/mol
InChI Key: DJWPXOOPPHUNGN-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-2-sulfanylacetamide” is likely a compound containing a sulfanyl group (-SH) attached to an acetamide group (CH3CONH-) which is further attached to a 3-chlorophenyl group (a phenyl ring with a chlorine atom at the 3rd position). It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure .


Synthesis Analysis

While the exact synthesis process for “this compound” is not available, similar compounds are often synthesized through condensation reactions or substitution reactions .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely involve a phenyl ring attached to an acetamide group with a sulfanyl group. The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its exact structure and the conditions under which the reactions take place .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antibacterial and Thrombolytic Activities

  • N-(3-chlorophenyl)-2-sulfanylacetamide derivatives exhibit notable antibacterial and thrombolytic activities. A study synthesized various derivatives and found that certain compounds, particularly 7c, demonstrated potent inhibition of bacterial strains with low toxicity. Compounds 7a, 7b, and 7f also showed significant thrombolytic activity, making them potential candidates for cardiovascular disease treatment (Aziz-Ur-Rehman et al., 2020).

Vibrational Spectroscopic Analysis and Antiviral Activity

  • Vibrational spectroscopic techniques have been applied to study this compound derivatives. This research contributes to understanding their molecular structure and potential antiviral applications. For instance, the vibrational signatures of these molecules were characterized using Raman and Fourier transform infrared spectroscopy, aiding in the study of their antiviral properties (Mary et al., 2022).

Anticancer Evaluation

  • Some this compound derivatives have been synthesized and evaluated for their anticancer activities. For example, a study synthesized 4-arylsulfonyl-1,3-oxazoles and tested them against various cancer cell lines. One derivative, in particular, showed significant activity against CNS cancer lines, suggesting potential as an anticancer agent (Zyabrev et al., 2022).

Antiviral and Antiapoptotic Effects

  • Derivatives of this compound have shown promising results in the treatment of viral infections like Japanese encephalitis. A novel derivative demonstrated significant antiviral and antiapoptotic effects in vitro and increased survival rates in infected mice (Ghosh et al., 2008).

Enzyme Inhibition Activity

  • Several studies have focused on the enzyme inhibition properties of this compound derivatives. For instance, synthesized compounds were found to be active against enzymes like acetylcholinesterase, which is significant in the context of diseases like Alzheimer's (Rehman et al., 2013).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, compounds with similar structures have been found to inhibit oxidative phosphorylation .

Biochemical Pathways

For example, a compound structurally similar to N-(3-chlorophenyl)-2-sulfanylacetamide, known as chlorpropham, has been found to be metabolized by Bacillus licheniformis NKC-1 . The organism degraded chlorpropham through its initial hydrolysis to yield 3-chloroaniline (3-CA) as a major metabolic product. An inducible 3-CA dioxygenase catalyzes the incorporation of molecular oxygen and removes the amino group by deamination, yielding a monochlorinated catechol .

Pharmacokinetics

A study on a similar compound, 2- [1′-phenyl-3′- (3-chlorophenyl)-2′-propenylyden]hydrazino-3-methyl-4 (3h)-quinazolinone, investigated its in vivo metabolism in rats .

Result of Action

Related compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

For instance, the biodegradation of chlorpropham, a compound with a similar structure, was found to be influenced by the presence of a specific bacterial strain, Bacillus licheniformis NKC-1 .

Safety and Hazards

The safety and hazards associated with “N-(3-chlorophenyl)-2-sulfanylacetamide” would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “N-(3-chlorophenyl)-2-sulfanylacetamide” would depend on its properties and potential applications. This could include further studies on its synthesis, properties, and potential uses .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNOS/c9-6-2-1-3-7(4-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWPXOOPPHUNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354772
Record name N-(3-chlorophenyl)-2-sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35331-31-8
Record name N-(3-Chlorophenyl)-2-mercaptoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35331-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-chlorophenyl)-2-sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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